Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-methyl-3-pyridine . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Biological Studies: It is employed in biological research to study the interactions of piperazine derivatives with biological targets, aiding in the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety in the compound is known to interact with various receptors and enzymes in the body, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a pyridine ring.
Tert-butyl 4-(4-bromophenethyl)piperazine-1-carboxylate: This compound contains a bromophenethyl group instead of a methylpyridinyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-12-5-6-16-11-13(12)17-7-9-18(10-8-17)14(19)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVJOHYUWQIZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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